molecular formula C9H7NS B13098069 Isoquinoline-1(2H)-thione

Isoquinoline-1(2H)-thione

Cat. No.: B13098069
M. Wt: 161.23 g/mol
InChI Key: MKTABGSRMIVTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoquinoline-1(2H)-thione is a heterocyclic compound that contains a sulfur atom in place of the oxygen atom found in its oxygen analog, isoquinolin-1(2H)-one. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinoline-1(2H)-thione can be synthesized through various methods. One common approach involves the cyclization of thioamides with ortho-substituted benzyl halides under basic conditions. Another method includes the use of Lawesson’s reagent to convert isoquinolin-1(2H)-one to its thione analog .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Isoquinoline-1(2H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isoquinoline-1(2H)-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of isoquinoline-1(2H)-thione involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular proteins, altering their function and signaling pathways. These interactions contribute to its biological activities and therapeutic potential .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its sulfur atom, which imparts different chemical reactivity and biological activity compared to its oxygen analog. This uniqueness makes it valuable in the development of new drugs and materials .

Properties

Molecular Formula

C9H7NS

Molecular Weight

161.23 g/mol

IUPAC Name

4H-isoquinoline-1-thione

InChI

InChI=1S/C9H7NS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-4,6H,5H2

InChI Key

MKTABGSRMIVTTP-UHFFFAOYSA-N

Canonical SMILES

C1C=NC(=S)C2=CC=CC=C21

Origin of Product

United States

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